molecular formula C17H15ClN4O3S B12057735 3-(2-Chlorophenyl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-57-8

3-(2-Chlorophenyl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12057735
CAS No.: 478254-57-8
M. Wt: 390.8 g/mol
InChI Key: YVCQTJGIGDSAPX-DJKKODMXSA-N
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Description

3-(2-Chlorophenyl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Chlorophenyl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A triazole ring , which is known for its pharmacological properties.
  • A chlorophenyl group , which may enhance lipophilicity and cellular uptake.
  • A hydroxy-dimethoxybenzylidene moiety , contributing to its antioxidant and potential anticancer properties.

Antiproliferative Activity

Research has indicated that derivatives of triazole-thiones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

CompoundCell LineIC50 (µM)
3-(2-Chlorophenyl)-...HCT-116TBD
3-(2-Chlorophenyl)-...T47DTBD

Antioxidant Activity

The presence of hydroxyl groups in the structure is associated with enhanced antioxidant properties. Compounds containing phenolic structures have been documented to scavenge free radicals effectively, thereby reducing oxidative stress in cells . The antioxidant capacity can be quantitatively assessed using assays such as DPPH or ABTS.

The biological mechanisms underlying the activity of triazole-thiones often involve:

  • Inhibition of cell proliferation : This may occur through cell cycle arrest and induction of apoptosis.
  • Antioxidant mechanisms : By reducing reactive oxygen species (ROS), these compounds can protect cells from oxidative damage.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents on the benzylidene moiety significantly influence biological activity. For example:

  • The introduction of electron-donating groups (e.g., methoxy or hydroxy) enhances antiproliferative activity compared to electron-withdrawing groups .
  • The position and nature of substituents on the phenyl rings also play a crucial role in determining the potency and selectivity towards specific cancer cell lines.

Case Studies

Case Study 1: Anticancer Activity

A study involving a series of triazole derivatives demonstrated that compounds with similar structures to 3-(2-Chlorophenyl)-... exhibited significant cytotoxicity against breast cancer cells. The study concluded that structural modifications could lead to enhanced efficacy against resistant cancer cell lines .

Case Study 2: Antioxidant Evaluation

In another investigation, a set of triazole-thiones was evaluated for their antioxidant properties using the DPPH assay. Results indicated that compounds with multiple hydroxyl groups showed superior scavenging activity compared to those with fewer or no hydroxyl substituents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole-5-thiones exhibit notable antimicrobial activity. In studies involving various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, compounds similar to 3-(2-Chlorophenyl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione demonstrated minimal inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . This suggests that the compound could be effective against resistant bacterial strains.

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated through various assays. For example, some triazole derivatives have shown significant free radical scavenging capabilities. The presence of hydroxyl and methoxy groups in the structure enhances these properties by stabilizing free radicals .

Anticancer Potential

Emerging research highlights the anticancer potential of triazole derivatives. Compounds similar to this compound have been studied for their ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways .

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of triazole derivatives, the compound exhibited potent activity against multiple pathogens with low toxicity profiles. The study concluded that structural modifications could further enhance its efficacy against resistant strains .

Case Study 2: Antioxidant Assessment

Another research project focused on assessing the antioxidant activity of synthesized triazole derivatives using DPPH and ABTS assays. Results showed that certain modifications to the triazole ring significantly improved antioxidant capacity compared to standard antioxidants like ascorbic acid .

Properties

CAS No.

478254-57-8

Molecular Formula

C17H15ClN4O3S

Molecular Weight

390.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O3S/c1-24-13-7-10(8-14(25-2)15(13)23)9-19-22-16(20-21-17(22)26)11-5-3-4-6-12(11)18/h3-9,23H,1-2H3,(H,21,26)/b19-9+

InChI Key

YVCQTJGIGDSAPX-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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